molecular formula C14H22N4O3S2 B6765944 N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide

N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide

Cat. No.: B6765944
M. Wt: 358.5 g/mol
InChI Key: CBZTVPRZQUAYJY-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S2/c1-10-15-16-13(22-10)14(19)18-8-4-7-12(9-18)23(20,21)17-11-5-2-3-6-11/h11-12,17H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZTVPRZQUAYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(=O)N2CCCC(C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the reaction of a suitable hydrazine derivative with carbon disulfide, followed by cyclization to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent, depending on its interaction with biological targets.

    Industry: In industrial settings, the compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperidine and sulfonamide groups further enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole core but lacks the piperidine and sulfonamide groups, resulting in different chemical and biological properties.

    5-cyclopentylsulfanyl-3H-[1,3,4-thiadiazole]: Another thiadiazole derivative with a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

N-cyclopentyl-1-(5-methyl-1,3,4-thiadiazole-2-carbonyl)piperidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine and sulfonamide groups enhances its potential for therapeutic applications, making it a valuable compound for further research and development.

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